molecular formula C7H10N2O4 B1517815 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid CAS No. 1248930-14-4

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid

Cat. No.: B1517815
CAS No.: 1248930-14-4
M. Wt: 186.17 g/mol
InChI Key: CFUVZPWLVSJEER-UHFFFAOYSA-N
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Description

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid is a pyrrolidine derivative characterized by a 2-oxoacetic acid backbone linked to a carbamoyl-substituted pyrrolidine ring.

Properties

IUPAC Name

2-(2-carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c8-5(10)4-2-1-3-9(4)6(11)7(12)13/h4H,1-3H2,(H2,8,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUVZPWLVSJEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid typically involves the reaction of pyrrolidine derivatives with carbamoylating agents under controlled conditions. The reaction conditions may include the use of specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may be employed in studies related to enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the treatment of neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score* Applications/Notes
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid Not explicitly provided C₇H₁₀N₂O₄ Pyrrolidine ring, carbamoyl, α-keto acid Reference Pharmaceutical intermediate (discontinued)
2-(Pyrrolidin-1-yl)acetic acid 6628-74-6 C₆H₁₁NO₂ Pyrrolidine ring, acetic acid moiety 0.76 Building block for peptidomimetics
2-(2-Oxopiperazin-1-yl)acetic acid 171263-26-6 C₆H₁₁N₂O₃ Piperazine ring, α-keto acid 0.68 Potential enzyme inhibitor
(2-Oxo-1-pyrrolidinyl)acetic acid 53934-76-2 C₆H₉NO₃ Pyrrolidinone ring, acetic acid N/A Laboratory chemical (irritation hazards)
2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid 104473-04-3 C₁₂H₁₁NO₅S₂ Thiophene-sulfanyl substitution N/A Reactive intermediate for heterocycles
2-({[2-oxo-2-(piperidin-1-yl)ethyl]carbamoyl}amino)acetic acid N/A C₁₀H₁₇N₃O₄ Piperidine ring, carbamate linkage N/A Synthetic target for urea derivatives

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Differentiators

  • Carbamoyl vs.
  • Heterocyclic Modifications : Compounds like 2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid introduce sulfur-containing heterocycles, altering electronic properties and reactivity .
  • Ring Size and Functional Groups : Piperazine/piperidine-containing analogs (e.g., 2-(2-oxopiperazin-1-yl)acetic acid) exhibit larger ring systems, which may influence conformational flexibility and metabolic stability .

Physicochemical and Pharmacological Properties

  • Solubility: The carbamoyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 2-(pyrrolidin-1-yl)acetic acid .
  • Bioactivity: Pyrrolidine/piperidine derivatives are explored for nootropic (e.g., (2-oxoindolin-3-ylidene)-2-oxoacetic acid derivatives) or enzyme inhibitory activity, though the target compound’s specific bioactivity remains uncharacterized .

Biological Activity

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid, with CAS No. 1248930-14-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₄N₂O₃
  • Molecular Weight : 186.17 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring, which is significant in many biologically active molecules. Its structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the pyrrolidine moiety allows it to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to biological targets.

In Vitro Studies

A study examining the effects of pyrrolidine derivatives on cancer cell lines demonstrated that certain compounds could significantly reduce cell viability through apoptosis induction. While direct studies on this compound are sparse, its structural similarities suggest it may exhibit comparable effects.

Pharmacological Applications

Research has suggested potential therapeutic applications for this compound in:

  • Cancer Therapy : As an IAP antagonist, it may enhance the effectiveness of existing cancer treatments by promoting apoptosis in resistant cancer cells.
  • Neurological Disorders : Its potential modulation of neurotransmitter systems could lead to applications in treating conditions like depression or anxiety disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Compound AIAP InhibitionInduces apoptosis
Compound BNeurotransmitter ModulationEnhances mood regulation
This compoundPotential IAP antagonistHypothetical based on structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
Reactant of Route 2
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2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid

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